molecular formula C11H14ClFN4 B2410294 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2416234-03-0

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No. B2410294
CAS RN: 2416234-03-0
M. Wt: 256.71
InChI Key: DPQAIBKSNKKGAZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMA-2 and is a member of the phenethylamine class of compounds. FMA-2 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride and its derivatives have been synthesized and structurally characterized. These materials are found to be isostructural with triclinic symmetry, containing two independent molecules in the asymmetric unit. The molecule is essentially planar except for one of the two fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

  • Novel derivatives of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride have been synthesized and their antimicrobial activity evaluated. These compounds demonstrate significant potential as antimicrobial agents (Nagamani et al., 2018).

Molecular Interaction Studies

  • The compound and its derivatives have been the subject of studies focusing on molecular interactions, such as π-hole tetrel bonding interactions. This research is critical in understanding the compound's potential applications in various fields including medicinal chemistry (Ahmed et al., 2020).

Synthetic Methodology Improvement

  • Research has been conducted to develop improved synthetic methods for compounds related to 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride. These methods aim to increase efficiency, reduce costs, and enhance the practicality of synthesizing these compounds (Fan et al., 2015).

Optical Activity Studies

  • Studies have also been conducted on the optical activity of derivatives of this compound. Understanding the optical activity is crucial in the field of drug design, as it can influence the biological activity of a drug (Karpun et al., 2022).

Biological Activities

  • The biological activities of derivatives, such as anti-inflammatory and antimicrobial properties, have been a significant area of study. This research is vital for exploring the therapeutic potential of these compounds (Karande & Rathi, 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4.ClH/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8;/h2-5,7,10,13H,6H2,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAUSBSDLOLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

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